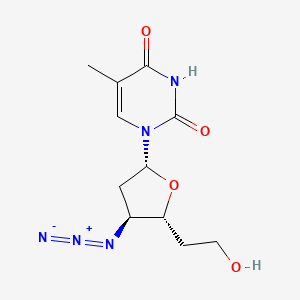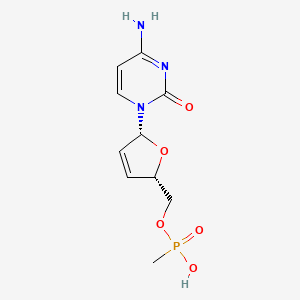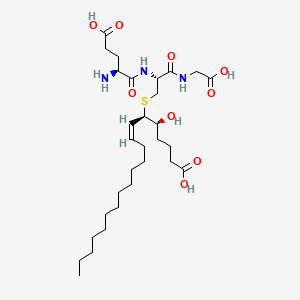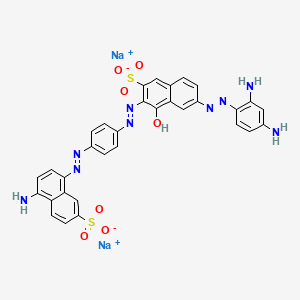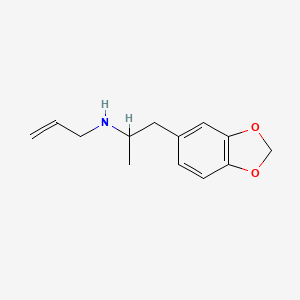
Methylenedioxyallylamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedioxyallylamphetamine, also known as 3,4-methylenedioxy-N-allylamphetamine, is a lesser-known psychedelic drug. It is the N-allyl derivative of 3,4-methylenedioxyamphetamine. This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects on its own but may enhance the effects of other substances like LSD .
Méthodes De Préparation
Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methylenedioxyallylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their derivatives.
Biology: Researchers investigate its effects on neurotransmitter systems and its potential interactions with other psychoactive substances.
Medicine: Although not widely used, it is studied for its potential therapeutic effects in combination with other drugs.
Mécanisme D'action
The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .
Comparaison Avec Des Composés Similaires
Methylenedioxyallylamphetamine is similar to other compounds in the substituted amphetamine class, such as:
3,4-Methylenedioxyamphetamine: Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine:
3,4-Methylenedioxyethylamphetamine: Another derivative with similar psychoactive properties.
What sets this compound apart is its unique allyl group, which may influence its pharmacological properties and interactions with other substances .
Propriétés
Numéro CAS |
74698-45-6 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3 |
Clé InChI |
BMKCDDFQEGYEJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
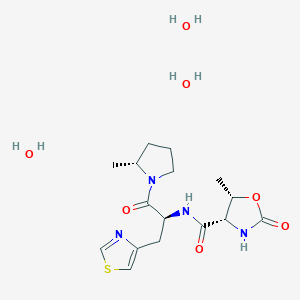

![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)


